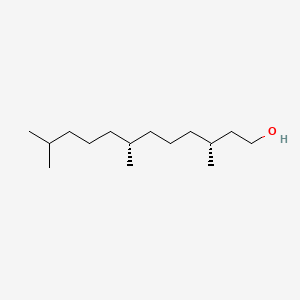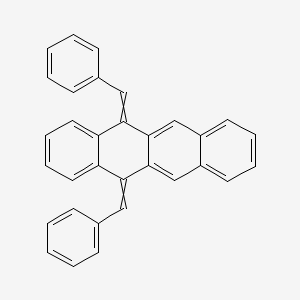
5,12-Dibenzylidene-5,12-dihydrotetracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,12-Dibenzylidene-5,12-dihydrotetracene is an organic compound with the molecular formula C30H22 It is a derivative of tetracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two benzylidene groups attached to the tetracene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-Dibenzylidene-5,12-dihydrotetracene typically involves the condensation of tetracene with benzaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene groups. The reaction mixture is usually heated to promote the condensation process, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5,12-Dibenzylidene-5,12-dihydrotetracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the benzylidene groups back to the corresponding benzyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic media).
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Benzyl-substituted tetracenes.
Substitution: Various substituted tetracene derivatives depending on the reagents used.
Scientific Research Applications
5,12-Dibenzylidene-5,12-dihydrotetracene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of polycyclic aromatic hydrocarbons and their derivatives.
Biology: The compound’s interactions with biological molecules are of interest for understanding its potential biological activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its structural similarity to other bioactive compounds.
Industry: It may be used in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5,12-Dibenzylidene-5,12-dihydrotetracene involves its interaction with molecular targets through π-π stacking interactions and other non-covalent interactions. These interactions can influence the compound’s electronic properties and reactivity. The specific pathways and molecular targets depend on the context of its application, such as its role in organic electronics or potential biological activity.
Comparison with Similar Compounds
Similar Compounds
Tetracene: The parent compound, which lacks the benzylidene groups.
Pentacene: A higher homolog with an additional aromatic ring.
Anthracene: A related polycyclic aromatic hydrocarbon with three fused benzene rings.
Uniqueness
5,12-Dibenzylidene-5,12-dihydrotetracene is unique due to the presence of the benzylidene groups, which modify its electronic properties and reactivity compared to its parent compound, tetracene
Properties
CAS No. |
928014-60-2 |
|---|---|
Molecular Formula |
C32H22 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
5,12-dibenzylidenetetracene |
InChI |
InChI=1S/C32H22/c1-3-11-23(12-4-1)19-29-27-17-9-10-18-28(27)30(20-24-13-5-2-6-14-24)32-22-26-16-8-7-15-25(26)21-31(29)32/h1-22H |
InChI Key |
KGBWFSOPQGASFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=CC4=CC=CC=C4)C5=CC6=CC=CC=C6C=C52 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


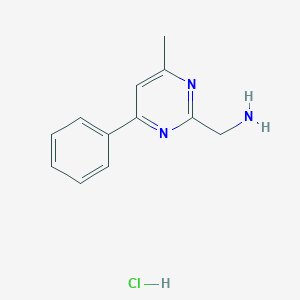
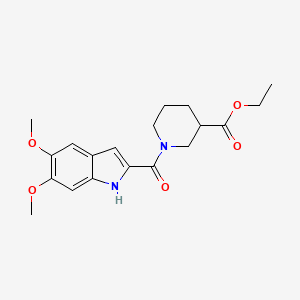

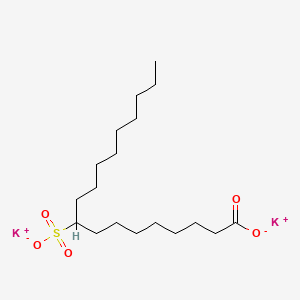
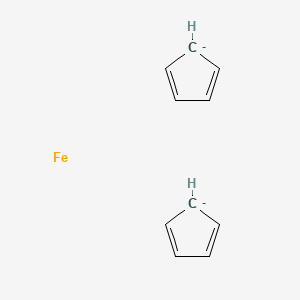
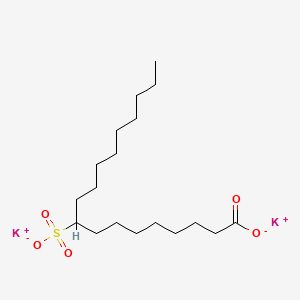
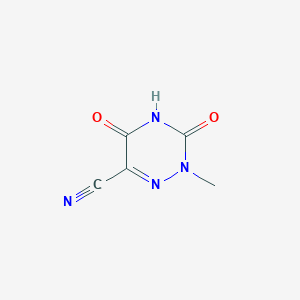
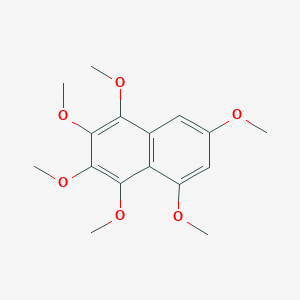
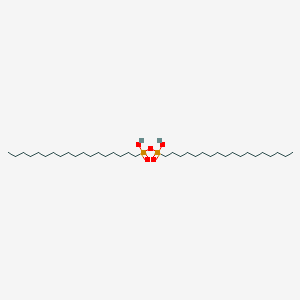
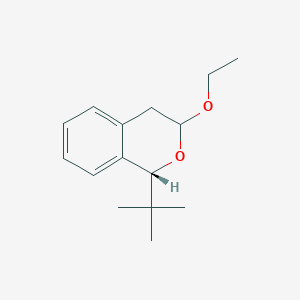
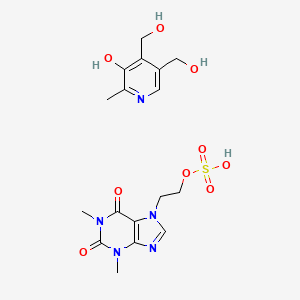
![1H-Pyrazole, 5-cyclopropyl-1-methyl-4-[2-(trimethylsilyl)ethynyl]-](/img/structure/B14173614.png)

